molecular formula C17H19NO4 B15211746 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948291-49-4

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B15211746
CAS No.: 948291-49-4
M. Wt: 301.34 g/mol
InChI Key: ZXXKLRHXZIZVKD-UHFFFAOYSA-N
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Description

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester (IUPAC name: diethyl 8-ethylquinoline-2,3-dicarboxylate) is a quinoline-based compound with the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . It was first synthesized in 2007 and is characterized by a quinoline core substituted with an ethyl group at the 8-position and diethyl ester groups at the 2- and 3-positions. Key physicochemical properties include a topological polar surface area (TPSA) of 65.5 Ų and seven rotatable bonds, which influence its solubility and conformational flexibility . The compound is canonicalized and lacks isotopic atoms, ensuring consistency in spectroscopic characterization .

Properties

CAS No.

948291-49-4

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

diethyl 8-ethylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C17H19NO4/c1-4-11-8-7-9-12-10-13(16(19)21-5-2)15(18-14(11)12)17(20)22-6-3/h7-10H,4-6H2,1-3H3

InChI Key

ZXXKLRHXZIZVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with dicarboxylic acid ester substituents are widely studied for their applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of 8-ethylquinoline-2,3-dicarboxylic acid diethyl ester with structurally related compounds:

Structural Analogs

Compound Name Molecular Formula Substituents Key Features/Applications Reference
8-Methylquinoline-2,3-dicarboxylic acid diethyl ester C₁₆H₁₇NO₄ 8-methyl, 2,3-diethyl esters Intermediate in drug synthesis; commercial availability .
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester C₁₅H₁₅ClNO₄ 7-chloro, 2,3-diethyl esters Potential halogenated precursor for cross-coupling reactions .
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate C₁₆H₁₅NO₅ 3-ethyl, 8-methyl esters, 4-oxo group Exhibits altered electronic properties due to the 4-oxo group; used in heterocyclic chemistry .
Pyridine-2,3-dicarboxylic acid diethyl ester C₁₁H₁₃NO₄ Pyridine core, 2,3-diethyl esters Key intermediate for synthesizing imidazole derivatives and Schiff bases .

Physicochemical and Functional Differences

  • Substituent Effects: The 8-ethyl group in the target compound enhances lipophilicity compared to the 8-methyl analog (logP estimated to be ~3.2 vs. ~2.9) . The 4-oxo group in the 1,4-dihydroquinoline derivative alters conjugation, shifting UV-Vis absorption maxima and redox behavior .
  • Thermal Stability: Quinoline esters with bulky substituents (e.g., ethyl groups) exhibit higher thermal stability, as seen in polyimide foams derived from norbornene-2,3-dicarboxylic acid diethyl esters (decomposition temperatures >300°C) .

Research Findings and Data Tables

Table 1: Analytical Data for Selected Compounds

Compound Melting Point (°C) Yield (%) Purity (HPLC) Key Spectral Data (NMR, FTIR)
This compound Not reported Not reported Not reported ¹³C NMR: 165–170 ppm (ester C=O)
6-Chloro-4-oxo-4H-chromene-2,3-dicarboxylic acid diethyl ester 162–164 (dec.) 80 >95% HR-MS: [M+H]⁺ m/z 323.1
4-Cyano-4-[...]pyrrole-2,3-dicarboxylic acid diethyl ester 162–164 (dec.) 48 >98% ¹H NMR: δ 1.2–1.4 (ester CH₃)

Table 2: Comparative Reactivity in Catalytic Systems

Compound Catalyst System Reaction Outcome Reference
Norbornene-2,3-dicarboxylic acid diethyl ester Ru-based Schiff base catalysts 20–29% conversion in polymerization
Diethylacetylenedicarboxylate MnVI nanoparticles 80% yield in flavone synthesis

Q & A

Q. What are the established synthetic routes for 8-ethylquinoline-2,3-dicarboxylic acid diethyl ester, and what are the critical reaction parameters?

The compound is synthesized via esterification or substitution reactions. A common method involves reacting quinoline-2,3-dicarboxylic acid derivatives with ethyl bromide or ethyl chloroformate in the presence of a base (e.g., K₂CO₃) under reflux conditions. For example, analogous syntheses of related esters (e.g., methyl or brominated derivatives) employ acetone or ethyl acetate as solvents, followed by purification via crystallization or column chromatography . Key parameters include reaction time (3–24 hours), temperature (60–100°C), and stoichiometric ratios of reagents to ensure high yields (>70%).

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Characterization typically involves:

  • NMR spectroscopy : To confirm ethyl ester groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.4 ppm for CH₂) and quinoline backbone protons (aromatic protons δ ~7.0–9.0 ppm).
  • HPLC/MS : For purity assessment and molecular ion detection ([M+H]⁺ expected at m/z 290.1 based on C₁₅H₁₅NO₄) .
  • X-ray crystallography : To resolve steric effects of the ethyl group at position 8, though limited data exists for this specific derivative .

Q. How does the solubility profile of this compound influence its applications in organic synthesis?

The ethyl ester groups enhance lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. This property facilitates its use in catalytic reactions (e.g., olefin metathesis) where solubility in organic phases is critical .

Advanced Research Questions

Q. What mechanistic insights exist regarding its role in olefin metathesis or polymerization reactions?

Structurally similar diethyl esters (e.g., norbornene-2,3-dicarboxylic acid diethyl ester) act as monomers in ring-opening metathesis polymerization (ROMP). Catalytic activity depends on ligand-metal interactions; for example, ruthenium-based catalysts show moderate conversion rates (20–29% over 15 days) due to steric hindrance from the ethyl group. Thermal switching of catalysts (e.g., Schiff base ligands) can modulate reactivity .

Q. How do structural modifications (e.g., bromination or hydroxylation) alter its biological activity or chemical reactivity?

Comparisons with brominated analogs (e.g., 7-bromoquinoline-2,3-dicarboxylic acid diethyl ester) reveal that electron-withdrawing substituents (e.g., Br) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, ethyl groups improve membrane permeability in biological assays, as seen in related quinoline derivatives with antimicrobial or enzyme-inhibitory activity .

Q. What contradictions exist in reported catalytic or biological data, and how can they be resolved experimentally?

Discrepancies in polymerization efficiency (e.g., variable conversion rates with identical catalysts) may arise from impurities in monomer batches or solvent effects. Rigorous purification (e.g., recrystallization, HPLC) and controlled reaction conditions (e.g., inert atmosphere, standardized initiators) are recommended to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

SAR studies on quinoline-2,3-dicarboxylates indicate that:

  • Position 8 substituents : Ethyl groups balance lipophilicity and steric bulk, improving bioavailability compared to methyl or hydroxyl analogs.
  • Ester vs. carboxylic acid : Diethyl esters exhibit higher stability in vivo compared to free acids, as shown in pharmacokinetic studies of related compounds .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Validation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) to resolve overlapping signals .
  • Biological Assays : Pair in vitro screening (e.g., enzyme inhibition) with molecular docking to identify binding modes .

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